molecular formula C25H29NO6 B12412125 Nortriptyline N-beta-glucuronide-d3

Nortriptyline N-beta-glucuronide-d3

Cat. No.: B12412125
M. Wt: 442.5 g/mol
InChI Key: QSLRRDSIIHRSEJ-CJXIVUKBSA-N
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Description

Nortriptyline N-beta-glucuronide-d3 is a deuterated glucuronide metabolite of nortriptyline, a second-generation tricyclic antidepressant (TCA) used for depression and smoking cessation . This compound is synthesized by conjugating nortriptyline with a beta-D-glucuronic acid moiety, where three hydrogen atoms are replaced with deuterium (^2H) at specified positions. It serves as a critical certified reference material (CRM) in analytical chemistry, particularly for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications in clinical toxicology, forensic analysis, and pharmacokinetic studies . Its deuterated form enhances detection accuracy by minimizing isotopic interference during mass spectrometry, ensuring precise quantification of nortriptyline and its metabolites in biological matrices .

Properties

Molecular Formula

C25H29NO6

Molecular Weight

442.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl-(trideuteriomethyl)amino]oxane-2-carboxylic acid

InChI

InChI=1S/C25H29NO6/c1-26(24-22(29)20(27)21(28)23(32-24)25(30)31)14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19/h2-5,7-11,20-24,27-29H,6,12-14H2,1H3,(H,30,31)/t20-,21-,22+,23-,24+/m0/s1/i1D3

InChI Key

QSLRRDSIIHRSEJ-CJXIVUKBSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

Canonical SMILES

CN(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Nortriptyline N- is synthesized through the demethylation of amitriptyline. The process involves the use of reagents such as sodium hydroxide and hydrogen peroxide under controlled conditions to achieve the desired demethylation .

Industrial Production Methods: In industrial settings, the production of Nortriptyline N- involves large-scale chemical synthesis using high-pressure liquid chromatography (HPLC) for purification. The process is optimized to ensure high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Nortriptyline N- has a wide range of scientific research applications:

Mechanism of Action

Nortriptyline N- exerts its effects by inhibiting the reuptake of serotonin and norepinephrine at neuronal cell membranes. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their mood-stabilizing effects. Additionally, Nortriptyline N- has antimuscarinic effects through its actions on acetylcholine receptors .

Comparison with Similar Compounds

Structural and Functional Analogues

Amitriptyline N-beta-Glucuronide
  • Molecular Formula: C26H31NO6
  • Molecular Weight : 453.53 g/mol
  • Applications: Used as an internal standard for quantifying amitriptyline (a first-generation TCA) and its metabolites. Unlike nortriptyline, amitriptyline exhibits significant serotonergic activity, which influences its glucuronide’s metabolic pathway .
  • Key Difference : The absence of deuterium in the glucuronide moiety reduces its utility in high-precision isotopic dilution assays compared to deuterated analogs .
Morphine 3-beta-D-Glucuronide
  • Molecular Formula: C23H25NO9
  • Molecular Weight : 459.45 g/mol
  • Applications: A major metabolite of morphine, used to study opioid metabolism and renal excretion. Unlike nortriptyline glucuronide, it is pharmacologically active and contributes to morphine’s analgesic and neurotoxic effects .
Acetaminophen D-Glucuronide
  • Molecular Formula: C14H15NO8 (non-deuterated)
  • Molecular Weight : 325.27 g/mol
  • Applications: A marker for hepatic glucuronidation capacity. Its non-deuterated form is less stable under long-term storage compared to deuterated nortriptyline glucuronide .

Deuterated vs. Non-Deuterated Glucuronides

Parameter Nortriptyline N-beta-Glucuronide-d3 Nortriptyline N-beta-Glucuronide Amitriptyline N-Glucuronide-d3
Molecular Formula C25H29D3NO6 C25H29NO6 C26H31D3NO6
Molecular Weight 439.5 g/mol 436.5 g/mol 456.56 g/mol
Purity >95% (HPLC) >85% (HPLC) >90% (HPLC)
Primary Use LC-MS/GC-MS internal standard Metabolic profiling Toxicology assays

Key Insights :

  • Deuterated glucuronides exhibit superior stability and precision in mass spectrometry due to reduced metabolic interference .
  • Nortriptyline glucuronide-d3 has a lower molecular weight than amitriptyline analogs, reflecting structural differences in the parent TCAs .

Pharmacokinetic and Regulatory Considerations

  • Plasma Monitoring: Nortriptyline’s active metabolite, 10-hydroxy-nortriptyline, is often glucuronidated. Plasma levels of glucuronides correlate with toxicity risks, necessitating precise CRMs for therapeutic drug monitoring .
  • Regulatory Status: Unlike non-biological complex drugs (NBCDs), glucuronides are well-characterized single entities. However, regulatory agencies emphasize the need for isotopic purity certification in deuterated CRMs to ensure analytical validity .

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